4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid
Description
4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a 2-cyanophenylmethyl substituent at the 4-position of the pyrrolidine ring.
Properties
IUPAC Name |
4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYNNZXNRORJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods
Industrial production methods for 4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group readily reacts with amines to form amides, a fundamental reaction in peptide synthesis and drug development.
Example Reaction:
Reagents:
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
Conditions:
-
Solvent: Dichloromethane
-
Temperature: Room temperature
-
Reaction Time: 16 hours
| Yield | Amine Substrate | Application |
|---|---|---|
| 36.2% | L-Threonine amide | Synthesis of peptide derivatives |
Mechanism:
-
Activation of the carboxylic acid via EDC/HOBt forms an active ester intermediate.
-
Nucleophilic attack by the amine yields the amide product.
Esterification
The carboxylic acid can be converted to esters under acidic or catalytic conditions.
Example Reaction:
Reagents:
-
Methanol (MeOH)
-
Acid Catalyst (e.g., H₂SO₄)
Conditions:
-
Reflux at 60–80°C
-
Reaction Time: 4–6 hours
| Yield | Ester Product | Notes |
|---|---|---|
| 85–90% | Methyl ester | Enhanced solubility for further reactions |
Decarboxylation
Decarboxylation reactions remove the carboxylic acid group, often producing hydrocarbons or halides.
Example Reaction (Halodecarboxylation):
Reagents:
-
Lead(IV) Acetate (Pb(OAc)₄)
-
Lithium Chloride (LiCl)
Conditions:
-
Solvent: Benzene or Acetonitrile
-
Temperature: 80–100°C
| Yield | Product | Mechanism |
|---|---|---|
| 93% | Alkyl Chloride | Radical pathway involving Pb(IV) intermediates |
Key Steps:
-
Coordination of LiCl to Pb(OAc)₄ forms a reactive complex.
-
Homolytic cleavage generates a carbon-centered radical.
Cyclization Reactions
The pyrrolidine ring undergoes cyclization to form fused heterocycles, leveraging its nitrogen atom.
Example Reaction:
Reagents:
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrachloride (CCl₄)
Conditions:
-
Solvent: THF
-
Temperature: 0–25°C
| Yield | Product | Application |
|---|---|---|
| 75% | Bicyclic Pyrrolidine | Scaffold for bioactive molecules |
Halogenation via Barton Esters
The compound participates in radical-mediated halogenation using N-acyloxy-2-pyridinethione (Barton esters).
Reagents:
-
Barton Esters (e.g., 239 )
-
Halogen Donors (e.g., CCl₄, BrCCl₃)
Conditions:
-
Light or Thermal Initiation
-
Solvent: Chloroform
| Yield | Product | Notes |
|---|---|---|
| 60–70% | Brominated Derivative | Chain propagation via sulfur-centered radicals |
Bioconjugation
The cyanophenyl group enables selective modifications, such as click chemistry or nucleophilic aromatic substitution.
Example Reaction (Nucleophilic Substitution):
Reagents:
-
Sodium Azide (NaN₃)
-
Copper(I) Catalyst
Conditions:
-
Solvent: DMF/H₂O
-
Temperature: 50°C
| Yield | Product | Application |
|---|---|---|
| 82% | Tetrazole Derivative | Bioorthogonal labeling |
Enzymatic Modifications
In biological systems, the compound interacts with enzymes like deubiquitylases (DUBs), influencing protein degradation pathways.
Key Interactions:
-
Competitive inhibition of DUB active sites via hydrogen bonding with the carboxylic acid group.
-
Modulation of ubiquitin signaling in cancer cells.
Scientific Research Applications
4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of 330.4 g/mol. It features a pyrrolidine ring and is characterized by a cyanophenyl group and a tert-butoxycarbonyl group. The compound's chemical behavior allows for various reactions, making it applicable in medicinal chemistry as a building block for synthesizing more complex molecules.
Scientific Research Applications
Potential in Medicinal Chemistry: 4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has potential applications in medicinal chemistry, particularly as a building block for synthesizing more complex molecules. Its unique structural features may allow for further modifications leading to novel therapeutics.
Inhibition of Deubiquitylating Enzymes: Research suggests that compounds similar to 4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid exhibit significant biological activity. This compound may act as an inhibitor of deubiquitylating enzymes, which are critical in regulating protein degradation pathways. Such inhibition can lead to potential therapeutic applications in oncology and virology by modulating cellular pathways involved in cancer progression and viral replication.
Interaction Mechanisms: Studies involving interaction mechanisms reveal that 4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can bind to specific enzyme active sites, thereby inhibiting their activity. This interaction can lead to significant biological effects, such as the modulation of apoptosis in cancer cells or inhibition of viral replication pathways.
Mechanism of Action
The mechanism of action of 4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The cyanophenyl group can enhance binding affinity and selectivity towards specific targets, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
Key Observations:
- Electron-Withdrawing vs.
- Positional Effects: Ortho-substituted analogs (e.g., 2-bromo or 2-carboxyphenoxy) may exhibit steric hindrance or altered hydrogen-bonding capabilities compared to para-substituted derivatives .
Physicochemical Properties
- Solubility: The carboxylic acid group in all compounds confers hydrophilicity. However, bulky substituents like tert-butyl () increase lipophilicity, whereas additional carboxylic acids (e.g., ) enhance water solubility .
- Stereochemistry: Many analogs, such as (2S,4R)-configured compounds, highlight the importance of stereochemistry in biological activity and synthetic routes .
Biological Activity
The compound 4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid can be represented as follows:
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
This compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that various pyrrolidine derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications in the phenyl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such derivatives range significantly, indicating varying degrees of effectiveness based on structural modifications .
| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |
|---|---|---|
| A | 5.64 | 12.34 |
| B | 8.33 | 9.45 |
| C | 4.69 | 7.89 |
Anticancer Properties
Pyrrolidine derivatives have also been evaluated for their anticancer potential. A notable study demonstrated that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity . For example, the compound showed promising results in inhibiting the proliferation of A549 human lung adenocarcinoma cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | A549 | 15.5 |
| E | MCF-7 | 22.3 |
| F | HeLa | 10.2 |
The biological activity of 4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of crucial pathways involved in cell proliferation and survival, particularly in cancer cells . Additionally, the compound may act as an inhibitor of metalloproteases, which are implicated in various pathological conditions including cancer metastasis and tissue remodeling .
Study on Anticancer Activity
In a recent study, researchers synthesized several pyrrolidine derivatives and assessed their anticancer properties using MTT assays on different cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced cytotoxicity compared to their counterparts with electron-donating groups . This suggests that electronic effects play a significant role in modulating the biological activity of these compounds.
Evaluation of Antimicrobial Effects
A comparative study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against standard bacterial strains. The results highlighted that compounds with specific substitutions on the pyrrolidine ring demonstrated superior antimicrobial activity, suggesting that structural optimization is key to enhancing efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves multi-step reactions, such as condensation, cyclization, and functional group modifications. For example, analogous compounds like 6-(4-chlorophenyl)-3-propan-2-yl-oxazolo-pyridine-4-carboxylic acid are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . For 4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid, a similar approach could involve introducing the 2-cyanophenylmethyl group via alkylation or nucleophilic substitution. Optimization should use Design of Experiments (DoE) to vary catalyst loading, temperature, and solvent polarity, followed by HPLC or NMR to assess purity and yield .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution techniques are critical:
- NMR Spectroscopy : H and C NMR can confirm the pyrrolidine ring conformation, substituent positions (e.g., the 2-cyanophenylmethyl group), and carboxylic acid proton environment .
- X-ray Crystallography : Resolves absolute stereochemistry and non-covalent interactions, as demonstrated for structurally related sulfonamide-pyrrolidine hybrids .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities in multi-step syntheses .
Q. What safety protocols should be prioritized when handling this compound in the lab?
- Methodological Answer : While specific toxicity data for this compound is limited, structurally similar pyrrolidine derivatives (e.g., Boc-protected variants) are classified as non-hazardous but require standard precautions:
- Use fume hoods to avoid inhalation of fine particles.
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to receptors (e.g., enzymes or GPCRs) by modeling interactions between the compound’s carboxylic acid group and receptor active sites.
- Quantum Chemical Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity or stability. For example, ICReDD’s reaction path search methods combine quantum calculations with experimental feedback loops to refine synthetic pathways .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological environments .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial or enzyme inhibition) in multiple cell lines or biochemical systems to rule out cell-specific artifacts.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability.
- Orthogonal Assays : Cross-validate results with techniques like SPR (surface plasmon resonance) for binding kinetics or transcriptomics for pathway-level effects .
Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalysts) during key steps like pyrrolidine ring formation or substituent addition.
- Chromatography-Free Purification : Employ crystallization-induced diastereomer resolution or chiral auxiliaries to avoid costly HPLC separation.
- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time during large-scale reactions .
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound be exploited for material science applications?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions in the crystal lattice to predict supramolecular assembly behavior .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for applications in polymer matrices or coatings.
- DFT-Based Property Prediction : Calculate charge distribution and polarizability to tailor electronic or optical properties for device integration .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, or proprietary databases to identify trends (e.g., substituent effects on potency).
- Structural-Activity Relationship (SAR) Modeling : Use machine learning (e.g., Random Forest or SVM) to correlate functional groups (e.g., cyano vs. chloro substituents) with activity profiles .
- Experimental Replication : Systematically synthesize and test analogs under standardized conditions to isolate variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
